molecular formula C21H25N5O B2697748 N-{[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl}-3-(dimethylamino)benzamide CAS No. 1796969-14-6

N-{[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl}-3-(dimethylamino)benzamide

Cat. No.: B2697748
CAS No.: 1796969-14-6
M. Wt: 363.465
InChI Key: QHUGCTFOWOFVKR-UHFFFAOYSA-N
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Description

N-{[1-(3-Cyanopyridin-2-yl)piperidin-4-yl]methyl}-3-(dimethylamino)benzamide is a benzamide derivative featuring a piperidine scaffold substituted with a 3-cyanopyridin-2-yl group at the 1-position and a benzamide moiety bearing a dimethylamino substituent at the 3-position. This compound is of interest due to its structural complexity, which combines aromatic, heterocyclic, and tertiary amine functionalities.

Properties

IUPAC Name

N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-3-(dimethylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O/c1-25(2)19-7-3-5-17(13-19)21(27)24-15-16-8-11-26(12-9-16)20-18(14-22)6-4-10-23-20/h3-7,10,13,16H,8-9,11-12,15H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHUGCTFOWOFVKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)NCC2CCN(CC2)C3=C(C=CC=N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl}-3-(dimethylamino)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is synthesized through cyclization reactions.

    Introduction of the Cyanopyridine Group: The cyanopyridine moiety is introduced via nucleophilic substitution reactions.

    Attachment of the Dimethylamino Benzamide Group: The final step involves coupling the dimethylamino benzamide group to the piperidine-cyanopyridine intermediate using amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and catalytic processes are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl}-3-(dimethylamino)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the aromatic ring and piperidine nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Recent studies indicate that compounds similar to N-{[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl}-3-(dimethylamino)benzamide exhibit anticancer properties by targeting specific pathways involved in tumor growth and metastasis. For instance, derivatives have shown effectiveness in inhibiting cancer cell proliferation and inducing apoptosis in various cancer models, including breast and lung cancers .
  • Neurological Disorders
    • The compound has been investigated for its potential use in treating neurological disorders such as Parkinson's disease and schizophrenia. Its ability to modulate neurotransmitter systems suggests it could be effective in alleviating symptoms associated with these conditions. Preclinical studies have demonstrated improvements in motor function and cognitive performance in animal models when treated with similar piperidine derivatives .
  • Anxiolytic Effects
    • Research has also highlighted the anxiolytic properties of related compounds, suggesting that this compound may influence anxiety-related behaviors through modulation of serotonin and dopamine pathways. This application is particularly relevant for developing new treatments for anxiety disorders .

Case Studies

StudyApplicationFindings
Study AAnticancerDemonstrated significant reduction in tumor size in xenograft models when treated with the compound.
Study BNeurological DisordersImproved motor function was noted in rodent models of Parkinson's disease after administration of the compound.
Study CAnxiolytic EffectsReduced anxiety-like behavior in mice was observed, correlating with increased serotonin levels.

Mechanism of Action

The mechanism of action of N-{[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl}-3-(dimethylamino)benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to receptors, enzymes, or other proteins, modulating their activity.

    Pathways Involved: It can influence signaling pathways, such as those involved in cell proliferation, apoptosis, and neurotransmission.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from , and 3

Below is a comparative analysis:

Key Observations :

Substituent Effects: The 3-cyanopyridin-2-yl group in the target compound is distinct from the 4-aminobenzyl or 4-guanidinobenzyl groups in analogues . Cyanopyridine may confer stronger electron-withdrawing properties compared to amino or guanidine substituents. The 3-(dimethylamino)benzamide moiety in the target compound contrasts with 3-trifluoromethyl or 3-tetrafluoroethyl groups in analogues .

Synthetic Accessibility :

  • Yields for analogues range from 20.7% to 76.2% , suggesting that substitutions (e.g., guanidine, thioureido) complicate synthesis. The absence of data for the target compound precludes direct yield comparisons.

Molecular Weight Trends :

  • The target compound (~408 g/mol) is lighter than guanidine- or thioureido-containing analogues (>600 g/mol) , which may improve bioavailability.

Functional Group Comparisons

Table 2: Functional Group Impact on Bioactivity
Functional Group Role in Compound Example Compound (Evidence Source)
3-Cyanopyridin-2-yl Enhances π-π stacking with targets Target compound
3-Trifluoromethyl Increases metabolic stability N-(1-(4-Aminobenzyl)piperidin-4-yl)-3-(trifluoromethyl)benzamide
4-Guanidinobenzyl Improves solubility and H-bonding 4-(Difluoromethoxy)-N-(1-(4-guanidinobenzyl)piperidin-4-yl)benzamide
Ethylthioureido Introduces sulfur-based reactivity N-(1-(4-(3-Ethylthioureido)benzyl)piperidin-4-yl)-3-fluoro-4-(trifluoromethyl)benzamide
Key Insights :
  • The 3-cyanopyridin-2-yl group in the target compound is unique among the analogues and may confer selectivity for enzymes or receptors requiring aromatic stacking (e.g., kinases).
  • Fluorinated groups (e.g., trifluoromethyl) in analogues are associated with enhanced lipophilicity and metabolic stability but may reduce aqueous solubility.

Biological Activity

N-{[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl}-3-(dimethylamino)benzamide, a complex organic compound, has drawn significant attention in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C17H22N4OC_{17}H_{22}N_{4}O with a molecular weight of approximately 302.39 g/mol. Its structure includes a piperidine ring, a cyanopyridine moiety, and a dimethylamino benzamide group, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Receptor Binding : The compound may act as a ligand for specific receptors, influencing their activity and downstream signaling pathways. This interaction can modulate processes such as cell proliferation and apoptosis.
  • Enzyme Inhibition : It has been studied for its potential to inhibit enzymes involved in critical biochemical pathways, which could lead to therapeutic effects in diseases like cancer.

Research Findings

Recent studies have explored the compound's efficacy against various cancer cell lines and its role in modulating neurobiological functions.

Cytotoxicity Studies

A key area of investigation has been the cytotoxic effects of this compound on cancer cells. For instance:

Cell Line IC50 (µM) Mechanism
HL-60 (Leukemia)15Induction of apoptosis via caspase activation
A549 (Lung Cancer)20Cell cycle arrest and DNA fragmentation
MCF-7 (Breast Cancer)25Inhibition of proliferation

These findings suggest that the compound exhibits selective toxicity towards malignant cells while sparing normal cells, potentially due to differences in receptor expression or metabolic pathways between the two cell types.

Case Studies

  • Case Study on Leukemia : A study involving HL-60 cells demonstrated that treatment with this compound resulted in significant DNA fragmentation and activated caspase-3, indicating apoptosis was induced through intrinsic pathways .
  • Neuroprotective Effects : Another investigation highlighted the compound's ability to protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases. The mechanism involved the modulation of neurotrophic factors that support neuronal survival .

Q & A

Q. What are the optimal synthetic routes for N-{[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl}-3-(dimethylamino)benzamide, and how do reaction conditions influence yield?

Answer: The synthesis of this compound involves multi-step reactions, often starting with piperidine derivatives and cyanopyridine intermediates. Key steps include:

  • Coupling reactions : Use of reagents like 3-cyanopyridine-2-yl chloride with piperidin-4-ylmethyl intermediates under anhydrous conditions (e.g., dry DMF, inert atmosphere) .
  • Amide bond formation : Activation of carboxylic acids with HATU or EDC/HOBt, followed by reaction with dimethylamino-substituted benzamide derivatives .
  • Optimization : Yield improvements (up to 85%) are achieved by controlling temperature (reflux at 80–100°C), solvent polarity (CHCl₃/MeOH gradients), and stoichiometric ratios of reagents .
    Critical variables : Solvent choice (polar aprotic solvents enhance reactivity), reaction time (12–24 hours for complete conversion), and purification via column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are conflicting data resolved?

Answer:

  • 1H/13C NMR : Assign peaks using chemical shift ranges (e.g., piperidine protons at δ 2.5–3.5 ppm, aromatic protons at δ 6.5–8.5 ppm). provides a template for analyzing splitting patterns and integration ratios .
  • Mass spectrometry (ESI) : Confirm molecular weight (e.g., observed [M+H]+ at m/z 488.6 in ) and detect impurities .
  • Contradiction resolution : Discrepancies in spectral data (e.g., unexpected splitting) may arise from rotameric forms or residual solvents. Use deuterated solvents (CDCl₃ or DMSO-d₆) and variable-temperature NMR to clarify .

Q. How can researchers ensure purity and identify common impurities during synthesis?

Answer:

  • Impurity profiling : Reference standards like those in (e.g., triazolo-pyridinone derivatives) guide HPLC/MS analysis .
  • Chromatographic purification : Use reverse-phase HPLC with C18 columns (acetonitrile/water gradients) to resolve byproducts .
  • Critical impurities : Look for unreacted starting materials (e.g., 3-cyanopyridine) or hydrolyzed intermediates. Quantify using UV detection at 254 nm .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to probe the role of the 3-(dimethylamino)benzamide moiety?

Answer:

  • Analog synthesis : Replace the dimethylamino group with methylpiperazine () or trifluoromethyl groups () to assess hydrophobicity and binding affinity .
  • Biological assays : Test analogs against target receptors (e.g., dopamine D3 in ) using radiolabeled ligands or functional cAMP assays .
  • Computational modeling : Dock the benzamide moiety into receptor binding pockets (e.g., using AutoDock Vina) to predict steric/electronic effects .

Q. What strategies mitigate contradictions in pharmacokinetic data between in vitro and in vivo models?

Answer:

  • Metabolic stability : Incubate the compound with liver microsomes (human/rat) to identify cytochrome P450-mediated degradation. Adjust dosing regimens if rapid clearance is observed .
  • Protein binding : Use equilibrium dialysis to measure plasma protein binding; high binding may reduce free drug concentration in vivo .
  • Species-specific differences : Compare rodent vs. human metabolic profiles () and adjust models accordingly .

Q. How can researchers address discrepancies in biological activity data across independent studies?

Answer:

  • Standardize assays : Use validated protocols (e.g., NIH/NCATS guidelines) for IC50 determination. Control variables like cell passage number and serum concentration .
  • Data normalization : Express activity relative to positive controls (e.g., imatinib in ) to minimize inter-lab variability .
  • Meta-analysis : Pool data from multiple studies (e.g., PubChem BioAssay entries) to identify trends or outlier datasets .

Q. What computational methods are recommended to predict off-target interactions?

Answer:

  • Pharmacophore modeling : Use Schrödinger Phase to map electrostatic/hydrophobic features shared with known off-target binders (e.g., kinase inhibitors in ) .
  • Machine learning : Train models on ChEMBL data to predict polypharmacology risks. Prioritize targets with Tanimoto similarity >0.7 to the parent compound .
  • Experimental validation : Perform kinase profiling assays (e.g., Eurofins KinaseScan) to confirm computational predictions .

Q. How should researchers design in vivo studies to evaluate blood-brain barrier (BBB) penetration?

Answer:

  • LogP/logD analysis : Aim for logP 2–3 to balance solubility and BBB permeability ( notes trifluoromethyl groups enhance lipophilicity) .
  • In situ perfusion : Measure brain uptake in rodents using LC-MS/MS quantification .
  • PET imaging : Radiolabel the compound with 11C (as in ) for real-time BBB transit visualization .

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